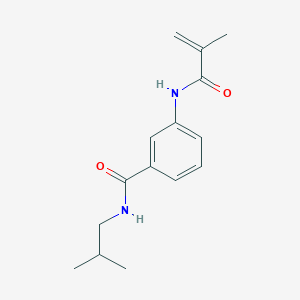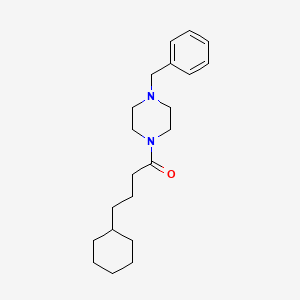
N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide, also known as DMBC, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMBC belongs to the class of benzothiazole derivatives, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Wirkmechanismus
The mechanism of action of N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation, oxidative stress, and cancer. N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammatory and immune responses. N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide has been found to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide has been found to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), in various cell types. N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide has also been found to reduce the levels of reactive oxygen species (ROS), which are involved in oxidative stress and cellular damage. N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide has been found to inhibit the growth and proliferation of various cancer cell lines, including breast, colon, and lung cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide has several advantages for use in lab experiments, including its high purity and stability, its ability to penetrate cell membranes, and its low toxicity. N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide has been found to exhibit low toxicity in various cell types and animal models, indicating its potential for use in therapeutic applications. However, N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide also has some limitations, including its relatively low solubility in aqueous solvents, which may limit its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide, including the development of more efficient synthesis methods, the exploration of its potential therapeutic applications in various diseases, and the investigation of its mechanism of action at the molecular level. N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide has shown promising results in various preclinical studies, and further research is needed to determine its potential for use in clinical settings. N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide may also have potential applications in the field of fluorescence imaging, as a fluorescent probe for imaging of biological systems.
Synthesemethoden
The synthesis of N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide involves the reaction of 5-chloro-6-methyl-1,3-benzothiazol-2-amine with 3,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond between the amine and the acid chloride, resulting in the formation of N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide. The purity and yield of N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide can be improved by using different solvents and reaction conditions.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide has also been studied for its potential use as a fluorescent probe for imaging of biological systems.
Eigenschaften
IUPAC Name |
N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2OS/c1-9-4-10(2)6-12(5-9)16(21)20-17-19-14-8-13(18)11(3)7-15(14)22-17/h4-8H,1-3H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCPERRWIZCHBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C(=C3)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-dimethyl-4-[3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B5718206.png)
![1-[2-(5-methyl-2-nitrophenoxy)ethyl]-1H-benzimidazole](/img/structure/B5718209.png)

![1-[3-(4-chlorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5718223.png)

![2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5718235.png)
![7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5718239.png)
![N-(4-chlorophenyl)-2-[(2-methoxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5718240.png)

![4-methoxy-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5718262.png)

![4-ethyl-7,8-bis[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5718281.png)
